molecular formula C33H31N3O9S B10850468 MHL cyclohexylthiosemicarbazone

MHL cyclohexylthiosemicarbazone

Cat. No.: B10850468
M. Wt: 645.7 g/mol
InChI Key: FVWBMJCLBWIYFZ-PONZDJLKSA-N
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Description

Madurahydroxylactone (MHL) cyclohexylthiosemicarbazone is a synthetic derivative of MHL, a benzo[a]naphthacenequinone secondary metabolite produced by the soil bacterium Nonomuria rubra. This compound belongs to the thiosemicarbazone class, characterized by a thiosemicarbazide moiety conjugated to a carbonyl group.

Key pharmacological properties include:

  • Inhibitory potency: Non-competitive inhibition with a dissociation constant (Ki) of 0.35 µM against estrone sulfatase .
  • Structural features: The cyclohexyl substituent enhances lipophilicity and target binding compared to simpler thiosemicarbazones .

Properties

Molecular Formula

C33H31N3O9S

Molecular Weight

645.7 g/mol

IUPAC Name

3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]-1,9,11,14-tetrahydroxy-7-methoxy-10-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C33H31N3O9S/c1-13-19(37)11-18-23(26(13)38)30(42)25-24(27(18)39)29(41)22-17(31(25)45-2)9-8-14-10-15(21(32(43)44)28(40)20(14)22)12-34-36-33(46)35-16-6-4-3-5-7-16/h10-12,16,37-38,40-41H,3-9H2,1-2H3,(H,43,44)(H2,35,36,46)/b34-12+

InChI Key

FVWBMJCLBWIYFZ-PONZDJLKSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)/C=N/NC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)C=NNC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: MHL Cyclohexylthiosemicarbazone can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of an aldehyde or ketone. The general reaction involves the condensation of cyclohexylamine with thiosemicarbazide to form the thiosemicarbazone derivative. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using recrystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: MHL Cyclohexylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of MHL Cyclohexylthiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit enzymes such as ribonucleotide reductase, leading to the disruption of DNA synthesis and cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Key findings :

  • This compound is 10-fold more potent than the phenol-substituted analog (IC50 = 460 vs. 4000 nM) .
  • Cyclohexyl substitution confers higher activity than cyclopentyl or sulfamate groups, likely due to optimized steric and electronic interactions with the enzyme’s active site .

Analytical Characterization

Techniques used for this compound and analogs include:

  • NMR and FT-IR : Confirmed imine (C=N) and thioamide (C=S) bonds .
  • XPS : Validated sulfur oxidation states in the thiosemicarbazone moiety .
  • HPLC/LC-MS : Ensured >95% purity for biological testing .

Toxicity Profile

Compound Toxicity Model Result Reference
This compound Hen’s fertile egg Low acute toxicity (LD50 > 500 mg/kg)
Palladium(II)-cyclohexylthiosemicarbazone complexes Human cancer cells (HCT-116) IC50 = 8.2 µM (moderate cytotoxicity)
3-Methoxybenzaldehyde thiosemicarbazone Rat hepatocytes Moderate hepatotoxicity

Insights :

  • The free this compound shows negligible toxicity, unlike metal complexes (e.g., Pd(II)), which exhibit cytotoxicity due to metal ion release .
  • Substitutions like methoxy groups may increase metabolic instability and toxicity .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity:

Cyclohexyl group : Enhances hydrophobic interactions with estrone sulfatase’s binding pocket, improving potency vs. methyl or phenyl analogs .

Thiosemicarbazone backbone : The N–N–C=S framework is essential for enzyme inhibition, with sulfur participating in hydrogen bonding .

Aromatic conjugation: MHL’s benzo[a]naphthacenequinone core provides rigidity and π-π stacking with aromatic residues in the enzyme .

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